molecular formula C17H24ClN B1446580 [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride CAS No. 59974-07-1

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride

Cat. No.: B1446580
CAS No.: 59974-07-1
M. Wt: 277.8 g/mol
InChI Key: JMXUVZSJTZXZSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is a compound that features an adamantane moiety, which is a tricyclic cage structure known for its stability and unique properties. Adamantane derivatives are widely studied due to their applications in medicinal chemistry, material science, and nanotechnology. The incorporation of adamantane fragments in pharmaceuticals often enhances the lipophilicity and stability of drugs .

Chemical Reactions Analysis

Types of Reactions

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include borane-THF complex for reductions, iodine and other oxidants for oxidative dehydrogenation, and various catalysts for selective C-H activation .

Major Products Formed

The major products formed from these reactions include substituted adamantane derivatives, which can be further functionalized to yield a wide range of compounds with diverse applications .

Scientific Research Applications

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of [5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride involves its interaction with molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the adamantane moiety provides enhanced stability and lipophilicity compared to other similar compounds .

Properties

IUPAC Name

5-(1-adamantyl)-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N.ClH/c1-11-2-3-15(7-16(11)18)17-8-12-4-13(9-17)6-14(5-12)10-17;/h2-3,7,12-14H,4-6,8-10,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXUVZSJTZXZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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